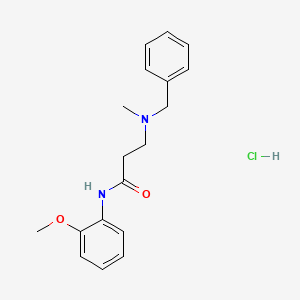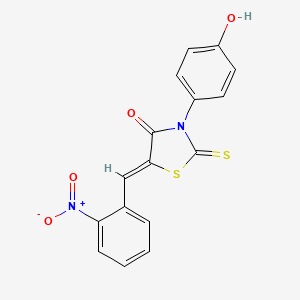
N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride, also known as BAMBA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAMBA belongs to the class of beta-alanine derivatives and has been found to possess various biochemical and physiological effects.
作用機序
The mechanism of action of N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride is not fully understood. However, it has been suggested that N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride exerts its effects through the modulation of various signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride has also been found to interact with various receptors, including the GABA receptor, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride has been found to possess various biochemical and physiological effects. In cancer research, N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride has been shown to induce apoptosis by activating caspase-3 and caspase-9 and downregulating Bcl-2 expression. In neurodegenerative diseases, N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride has been found to reduce oxidative stress and inflammation by upregulating antioxidant enzymes and reducing pro-inflammatory cytokine expression. In cardiovascular diseases, N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride has been found to have vasodilatory effects by activating the NO/cGMP pathway.
実験室実験の利点と制限
One of the major advantages of N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride is its potential therapeutic applications in various scientific research areas. N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride is also relatively easy to synthesize and purify, which makes it a suitable compound for lab experiments. However, the limitations of N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride include its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride is not fully understood, which can make it challenging to interpret the results of lab experiments.
将来の方向性
There are several future directions for N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride research. One potential direction is to investigate the efficacy of N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride in combination with other drugs in cancer treatment. Another potential direction is to explore the neuroprotective effects of N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride in animal models of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride and its potential applications in cardiovascular diseases.
Conclusion:
In conclusion, N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride has been found to possess various biochemical and physiological effects and has shown promise in cancer, neurodegenerative diseases, and cardiovascular diseases research. Further research is needed to fully understand the mechanism of action of N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride and its potential applications in various scientific research areas.
合成法
N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride can be synthesized through a multistep process involving the reaction of N-benzyl-2-methoxy-N-methylbenzamide with beta-alanine, followed by the addition of hydrochloric acid. The final product is obtained after purification through recrystallization.
科学的研究の応用
N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride has shown potential therapeutic applications in various scientific research areas, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride has been found to inhibit the growth of cancer cells by inducing apoptosis. In neurodegenerative diseases, N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular diseases, N~3~-benzyl-N~1~-(2-methoxyphenyl)-N~3~-methyl-beta-alaninamide hydrochloride has been found to have vasodilatory effects, which can help in the treatment of hypertension.
特性
IUPAC Name |
3-[benzyl(methyl)amino]-N-(2-methoxyphenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.ClH/c1-20(14-15-8-4-3-5-9-15)13-12-18(21)19-16-10-6-7-11-17(16)22-2;/h3-11H,12-14H2,1-2H3,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYXDYNGAWVVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)NC1=CC=CC=C1OC)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-morpholinyl)-3-pyridinyl]-N-{[5-(tetrahydro-2-furanyl)-2-thienyl]methyl}methanamine](/img/structure/B5967469.png)
![3-[2-(4-fluorophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5967477.png)
![4-butyl-N'-[4-(diethylamino)-2-hydroxybenzylidene]benzenesulfonohydrazide](/img/structure/B5967478.png)
![1-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-4-phenylpiperazine](/img/structure/B5967487.png)

![3-[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B5967494.png)
![4-(1-methyl-1H-pyrazol-4-yl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]pyrimidin-2-amine](/img/structure/B5967501.png)
![4-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B5967505.png)
![2-[1-benzyl-4-(1-phenyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B5967511.png)
![3-[4-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5967521.png)

![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanamide](/img/structure/B5967544.png)
![1-(1,4-dithiepan-6-yl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5967565.png)
![5-fluoro-2-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5967569.png)